(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC18810610
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O3 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1 |
| Standard InChI Key | WDODWBQJVMBHCO-TYICEKJOSA-N |
| Isomeric SMILES | CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C |
| Canonical SMILES | CC1(C2CCC1(C(=O)C2)C(=O)O)C |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound features a bicyclo[2.2.1]heptane skeleton substituted with a carboxylic acid group at position 1, a ketone at position 2, and two methyl groups at position 7 (Figure 1). Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol . The (1S) configuration confers chirality, critical for its role in asymmetric reactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid | |
| CAS Number | 40724-67-2 | |
| SMILES | CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C | |
| InChIKey | WDODWBQJVMBHCO-TYICEKJOSA-N |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1671 cm⁻¹ (C=O stretch of ketone) and ~1700 cm⁻¹ (carboxylic acid C=O) .
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NMR: Distinct signals for methyl groups (δ ~1.2 ppm), bridgehead protons (δ ~2.5–3.0 ppm), and carbonyl carbons (δ ~210 ppm for ketone, ~175 ppm for acid) .
Synthesis and Scalability
Conventional Routes
The synthesis typically begins with (1S)-(+)-10-camphorsulfonic acid. A two-step protocol involves:
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Sulfonation: Conversion to sulfonyl chloride using cyanuric chloride (safer than thionyl chloride) .
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Oxidation: Potassium permanganate-mediated oxidation in acetonitrile, yielding 80% product .
Table 2: Optimized Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Sulfonation | Cyanuric chloride, CH₂Cl₂, 0°C | 95% |
| Oxidation | KMnO₄, CH₃CN, reflux | 80% |
Green Chemistry Advances
Recent methods emphasize solvent-free conditions and catalytic oxidants to reduce environmental impact .
Physicochemical Properties
Thermal and Solubility Data
Chiral Properties
Applications in Organic Synthesis
Chiral Ligands and Catalysts
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Asymmetric Hydrogenation: Manganese complexes derived from ketopinic acid catalyze hydrogenation of dehydroamino acids with >90% enantioselectivity .
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Aldol Condensation: A Mn(III)-ketopinic acid catalyst enables aldol reactions with >99% yield under mild conditions .
| Reaction Type | Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Methyl benzoylformate | 95 | 92 |
| Aldol Condensation | Benzaldehyde + cyclohexanone | 99 | N/A |
Pharmaceutical Intermediates
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Antiviral Agents: O-Acylated amidoximes derived from ketopinic acid inhibit H1N1 and H7N9 influenza strains by targeting hemagglutinin fusion .
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Chiral Auxiliaries: Used in synthesizing negamycin analogs and Baylis-Hillman reaction catalysts .
Future Directions
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Biocatalysis: Engineering enzymes for stereoselective ketopinic acid derivatization.
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Drug Discovery: Expanding its role in antiviral and anticancer agent development.
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